molecular formula C13H17N3O4 B12284411 ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate

ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate

Cat. No.: B12284411
M. Wt: 279.29 g/mol
InChI Key: FCTPJLPLVYPRIA-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is a synthetic organic compound characterized by its unique hydrazinylidene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate typically involves the condensation of ethyl acetoacetate with 3-formamido-4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The methoxy and formamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-ethoxyphenyl)-3-[(3-methylphenyl)formamido]propanoate
  • Ethyl 3-(4-methoxyphenyl)-3-[(3-formamido)phenyl]propanoate

Uniqueness

Ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate is unique due to its specific hydrazinylidene structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9+

InChI Key

FCTPJLPLVYPRIA-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)NC=O)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.